N'-(3-chloro-2-methylphenyl)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(3-chloro-2-methylphenyl)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide is a synthetic organic compound characterized by its unique chemical structure, which includes a chloro-substituted phenyl ring, a fluorophenyl-substituted cyclopropyl group, and an oxalamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(3-chloro-2-methylphenyl)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Chloro-Substituted Phenyl Intermediate: The starting material, 3-chloro-2-methylphenylamine, is reacted with oxalyl chloride to form the corresponding oxalamide intermediate.
Introduction of the Fluorophenyl-Substituted Cyclopropyl Group: The intermediate is then reacted with 1-(4-fluorophenyl)cyclopropylmethylamine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N'-(3-chloro-2-methylphenyl)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
N'-(3-chloro-2-methylphenyl)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N'-(3-chloro-2-methylphenyl)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares structural similarities and is known for its antibacterial activity.
N-(3-chloro-2-methylphenyl)-N-(4-fluorophenyl)urea: Another structurally related compound with potential biological activities.
Uniqueness
N'-(3-chloro-2-methylphenyl)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. The cyclopropyl group adds further complexity and potential for diverse interactions with biological targets.
Biological Activity
N'-(3-chloro-2-methylphenyl)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various pathogens.
- Molecular Formula : C23H23ClFN5O2
- Molecular Weight : 455.92 g/mol
- CAS Number : 1029724-40-0
This compound exhibits biological activity primarily through the following mechanisms:
- Target Interaction : The compound has shown significant activity against Leishmania aethiopica and Plasmodium berghei , suggesting a role in treating leishmaniasis and malaria, respectively .
- Molecular Docking Studies : Research indicates that the compound interacts with specific enzymes in these pathogens, inhibiting their growth through molecular docking techniques .
- Biochemical Pathways : It affects critical biochemical pathways, leading to the inhibition of key metabolic processes in target organisms .
Antileishmanial Activity
In vitro studies have demonstrated that this compound exhibits potent antileishmanial activity. The compound's mechanism involves the disruption of the parasite's metabolic functions, resulting in cell death.
Antimalarial Activity
The compound also shows promising antimalarial properties, with studies indicating effective inhibition of Plasmodium berghei proliferation. The pharmacokinetic profile suggests favorable absorption and distribution characteristics, enhancing its potential as a therapeutic agent .
Case Studies
- In Vitro Efficacy : A recent study assessed the efficacy of this compound against various strains of Leishmania and Plasmodium. Results indicated IC50 values in the low micromolar range, demonstrating significant potency compared to standard treatments .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the compound has good bioavailability and a suitable half-life for therapeutic use, making it a candidate for further development in clinical settings .
Data Table
Property | Value |
---|---|
Molecular Weight | 455.92 g/mol |
CAS Number | 1029724-40-0 |
Antileishmanial IC50 | Low micromolar range |
Antimalarial IC50 | Low micromolar range |
Bioavailability | Good |
Properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN2O2/c1-12-15(20)3-2-4-16(12)23-18(25)17(24)22-11-19(9-10-19)13-5-7-14(21)8-6-13/h2-8H,9-11H2,1H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNQTLYDKMBOSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC2(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.